molecular formula C12H16ClNO3S B2920551 N-hexanoyl-sulfanilyl chloride CAS No. 856353-62-3

N-hexanoyl-sulfanilyl chloride

Cat. No.: B2920551
CAS No.: 856353-62-3
M. Wt: 289.77
InChI Key: KGACMAKDJBWAMY-UHFFFAOYSA-N
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Description

N-hexanoyl-sulfanilyl chloride is an organic compound with the molecular formula C12H16ClNO3S It is a derivative of sulfanilamide, where the sulfanilamide moiety is acylated with hexanoyl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions: N-hexanoyl-sulfanilyl chloride can be synthesized through the acylation of sulfanilamide with hexanoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale acylation reactions using sulfanilamide and hexanoyl chloride. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N-hexanoyl-sulfanilyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form N-hexanoyl-sulfanilamide and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Anhydrous solvents such as dichloromethane or chloroform.

    Bases: Pyridine or triethylamine to neutralize the hydrochloric acid formed.

Major Products:

    N-hexanoyl-sulfanilamide: Formed through hydrolysis or substitution reactions.

    Various substituted derivatives: Depending on the nucleophile used in substitution reactions.

Scientific Research Applications

N-hexanoyl-sulfanilyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the modification of polymers to introduce functional groups that enhance material properties.

Comparison with Similar Compounds

    Hexanoyl chloride: A simpler acyl chloride used in similar acylation reactions.

    Sulfanilamide: The parent compound, which is widely used as an antibacterial agent.

Uniqueness: N-hexanoyl-sulfanilyl chloride combines the properties of both hexanoyl chloride and sulfanilamide, making it a versatile intermediate in organic synthesis. Its ability to introduce both the hexanoyl and sulfanilamide functionalities into target molecules makes it unique compared to its individual components.

Properties

IUPAC Name

4-(hexanoylamino)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-2-3-4-5-12(15)14-10-6-8-11(9-7-10)18(13,16)17/h6-9H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGACMAKDJBWAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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